4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(propan-2-yl)pyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE is a synthetic compound characterized by the presence of a difluoromethyl group, a pyrazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by the introduction of the difluoromethyl group. Common synthetic routes include:
Formation of the Pyrazole Ring: Starting from 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, the pyrazole ring is formed through cyclization reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylation reagents, which can be achieved through electrophilic, nucleophilic, or radical methods.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key steps include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmaceutical intermediate and active ingredient in drug development.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazole and pyrimidine rings play crucial roles in its binding affinity and activity. The compound may act on enzymes, receptors, or other proteins, modulating their function and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Difluoromethyl)-4-nitropyrazole: Shares the difluoromethyl and pyrazole moieties.
1-(Difluoromethyl)-1H-pyrazole-4-amine: Contains the difluoromethyl and pyrazole groups.
4-(Difluoromethyl)-1H-pyrazole-1-carboxamide: Similar structure with difluoromethyl and pyrazole components.
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-ISOPROPYLAMINE is unique due to the combination of its difluoromethyl group, pyrazole ring, and pyrimidine ring, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H19F2N5 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-N-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C14H19F2N5/c1-5-21-9(4)10(7-17-21)11-6-12(13(15)16)20-14(19-11)18-8(2)3/h6-8,13H,5H2,1-4H3,(H,18,19,20) |
InChI Key |
NWLWEVKZRNPGBB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC(=N2)NC(C)C)C(F)F)C |
Origin of Product |
United States |
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